(2E,4Z)-Heptadienal

Catalog No.
S1534251
CAS No.
4313-02-4
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E,4Z)-Heptadienal

CAS Number

4313-02-4

Product Name

(2E,4Z)-Heptadienal

IUPAC Name

(2E,4Z)-hepta-2,4-dienal

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3-,6-5+

InChI Key

SATICYYAWWYRAM-DNVGVPOPSA-N

SMILES

CCC=CC=CC=O

Synonyms

2E,4Z-Heptadienal

Canonical SMILES

CCC=CC=CC=O

Isomeric SMILES

CC/C=C\C=C\C=O

The exact mass of the compound (E,Z)-2,4-heptadienal is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

(2E,4Z)-Heptadienal is a fatty aldehyde characterized by its seven-carbon chain, two conjugated double bonds, and an aldehyde functional group. Its molecular formula is C7H10OC_7H_{10}O with a molecular weight of approximately 110.15 g/mol. This compound is known for its distinctive aroma, which contributes to its use as a flavoring agent in the food industry. The compound's structural features include the configuration of the double bonds, which are crucial for its reactivity and biological properties .

Typical of aldehydes and conjugated systems:

  • Oxidation: This compound can be oxidized to form heptanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can convert (2E,4Z)-heptadienal into heptanal using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The compound can participate in nucleophilic addition reactions with Grignard reagents, leading to the formation of various alcohol derivatives .

Several synthesis methods have been developed for (2E,4Z)-heptadienal:

  • Aldol Condensation: One common method involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration to produce the conjugated diene system.
  • Catalytic Dehydrogenation: In industrial settings, (2E,4Z)-heptadienal can be synthesized through catalytic dehydrogenation of heptanal, where hydrogen atoms are removed in the presence of metal oxide catalysts .

(2E,4Z)-Heptadienal has several applications across various fields:

  • Food Industry: It is widely used as a flavoring agent due to its pleasant aroma.
  • Chemical Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules.
  • Research: Its unique properties make it a subject of interest in studies related to flavor chemistry and potential therapeutic uses .

Research on the interactions of (2E,4Z)-heptadienal with biological molecules is limited but suggests that it may engage in covalent bonding with proteins and enzymes. Such interactions could lead to alterations in cellular functions or signaling pathways. Further studies are necessary to elucidate these mechanisms fully .

Several compounds share structural similarities with (2E,4Z)-heptadienal. Here are some notable examples:

Compound NameStructureUnique Features
2,4-DecadienalC10H14OLonger carbon chain; stronger aroma and flavor properties.
2,4-NonadienalC9H12OSimilar structure but with nine carbons; also used as a flavoring agent.
3-Hydroxy-2-butenalC4H8OContains a hydroxyl group; different reactivity profile.

The uniqueness of (2E,4Z)-heptadienal lies in its specific combination of a seven-carbon chain and two conjugated double bonds, which grant it distinct chemical and physical properties compared to these similar compounds .

Purity

90% min. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Dates

Last modified: 02-18-2024

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